2-(4-Fluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-2,7-diazaspiro[44]nonan-3-one is a spirocyclic compound characterized by a unique structure that includes a fluorophenyl group and a diazaspiro nonane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile imines with arylidenethiohydantoins. This reaction is carried out under controlled conditions, often involving hydrazonyl chlorides as precursors to generate nitrile imines in situ .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions typically involve reagents like chlorine, bromine, and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets. The fluorophenyl group and the diazaspiro nonane core play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity.
Thioxo-tetraazaspiro[4.4]nonenones: These compounds are synthesized through similar cycloaddition reactions and have comparable structural features.
Uniqueness
2-(4-Fluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceuticals.
Biologische Aktivität
2-(4-Fluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure characterized by a diazaspiro framework and a fluorophenyl substituent. This unique configuration contributes to its rigidity and potential interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to modulate various cellular processes:
- Inhibition of Osteoclast Activity : Research indicates that derivatives of diazaspiro compounds can inhibit osteoclast activities, which are crucial for bone resorption. This inhibition can prevent pathological bone loss without affecting bone formation, making these compounds promising candidates for osteoporosis treatment .
- Interaction with GABA-A Receptors : Similar compounds have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, suggesting that this compound may also exhibit neuroactive properties by enhancing GABAergic transmission .
In Vitro Studies
A study published in the Journal of Medicinal Chemistry demonstrated that compounds related to this compound effectively inhibited human DOCK5 activity, which plays a role in osteoclast function. The study reported IC50 values indicating significant inhibition at low concentrations .
Compound | IC50 (µM) | Biological Target |
---|---|---|
E197 | 0.5 | Human DOCK5 |
E202 | 0.8 | Mouse Osteoclasts |
In Vivo Studies
In preclinical models involving ovariectomized mice, treatment with E197 (a derivative) showed a marked reduction in bone loss while maintaining normal bone formation parameters. This suggests a selective action on osteoclasts without impairing osteoblast function .
Case Studies
- Osteoporosis Treatment : A case study examining the effects of E197 on bone density in ovariectomized mice revealed that administration led to significant preservation of bone mass compared to control groups receiving no treatment. Histomorphometric analysis confirmed that while osteoclast activity was inhibited, there was no adverse effect on osteoblast numbers .
- Neuropharmacological Effects : Another investigation into related compounds indicated their potential as neuroprotective agents through modulation of GABA-A receptors. These findings open avenues for exploring the therapeutic benefits in anxiety and seizure disorders .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-10-1-3-11(4-2-10)16-9-13(7-12(16)17)5-6-15-8-13/h1-4,15H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKCIDDVRNYOAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.